2-hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone
CAS No.:
Cat. No.: VC13258939
Molecular Formula: C13H14N4O3
Molecular Weight: 274.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N4O3 |
|---|---|
| Molecular Weight | 274.28 g/mol |
| IUPAC Name | 2-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C13H14N4O3/c1-8-6-14-13(16-12(8)19)17-15-7-9-4-3-5-10(20-2)11(9)18/h3-7,18H,1-2H3,(H2,14,16,17,19)/b15-7+ |
| Standard InChI Key | YWXDHENCPZVKPL-VIZOYTHASA-N |
| Isomeric SMILES | CC1=CN=C(NC1=O)N/N=C/C2=C(C(=CC=C2)OC)O |
| SMILES | CC1=CN=C(NC1=O)NN=CC2=C(C(=CC=C2)OC)O |
| Canonical SMILES | CC1=CN=C(NC1=O)NN=CC2=C(C(=CC=C2)OC)O |
Introduction
Structural and Chemical Identity of the Compound
Molecular Architecture
The compound 2-hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone consists of two primary moieties:
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2-Hydroxy-3-methoxybenzaldehyde: A substituted benzaldehyde with hydroxyl (–OH) and methoxy (–OCH₃) groups at the 2- and 3-positions, respectively. This aromatic system contributes electron-donating effects through its substituents, enhancing reactivity in condensation reactions .
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5-Methyl-6-oxo-1,6-dihydro-2-pyrimidinehydrazine: A heterocyclic hydrazine derivative featuring a pyrimidine ring with keto (–C=O) and methyl (–CH₃) groups. The dihydro configuration introduces partial saturation, influencing tautomeric equilibria and coordination potential .
The hydrazone linkage (–NH–N=CH–) bridges these units, creating a conjugated system that may exhibit keto-enol tautomerism and π-π stacking interactions .
Synthetic Pathway
While no explicit protocol for this compound exists in the reviewed literature, its synthesis likely follows established hydrazone formation methodologies :
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Condensation Reaction: Equimolar amounts of 2-hydroxy-3-methoxybenzaldehyde and 5-methyl-6-oxo-1,6-dihydro-2-pyrimidinehydrazine are refluxed in ethanol or methanol under acidic catalysis (e.g., HCl).
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Crystallization: Slow evaporation of the solvent yields crystalline product, purified via recrystallization.
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Yield Optimization: Reaction duration (typically 12–24 hours), temperature (70–80°C), and stoichiometry adjustments maximize yield, projected to reach 65–75% based on analogous systems .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key vibrational modes anticipated for the compound (Table 1):
Table 1: Predicted IR Bands and Assignments
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3350–3200 | ν(N–H) stretch (hydrazone) |
| 1680–1620 | ν(C=O) (pyrimidinyl keto group) |
| 1610–1580 | ν(C=N) (azomethine) |
| 1280–1250 | ν(C–O) (methoxy group) |
| 750–730 | γ(C–H) (aromatic ring) |
The absence of aldehyde ν(C=O) near 1700 cm⁻¹ would confirm complete condensation .
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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δ 10.8–10.5 ppm: Phenolic –OH (broad singlet, exchangeable).
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δ 8.9–8.7 ppm: Azomethine proton (–CH=N–, singlet).
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δ 6.9–7.3 ppm: Aromatic protons (multiplet).
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δ 3.8–3.9 ppm: Methoxy –OCH₃ (singlet).
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δ 2.4–2.6 ppm: Pyrimidinyl –CH₃ (singlet).
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¹³C NMR:
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δ 160–165 ppm: C=N (azomethine).
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δ 170–175 ppm: C=O (pyrimidinyl keto).
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δ 55–60 ppm: –OCH₃.
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Crystallographic and Thermal Analysis
X-Ray Diffraction (XRD)
Hypothetical unit cell parameters (derived from ):
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Crystal System: Monoclinic
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Space Group: P2₁/c
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a = 10.52 Å, b = 7.38 Å, c = 15.24 Å
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β = 112.5°, V = 1058 ų
The molecule is expected to adopt a planar conformation, stabilized by intramolecular O–H···N hydrogen bonds between the phenolic –OH and azomethine nitrogen .
Thermogravimetric Analysis (TGA)
Projected thermal decomposition profile:
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Stage 1 (25–150°C): Loss of adsorbed water (≤2% mass loss).
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Stage 2 (200–320°C): Rapid decomposition of organic framework (∼95% mass loss).
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Residue: Ash content (~3%) containing carbonaceous material.
Differential scanning calorimetry (DSC) would likely show an endothermic melting peak near 185–190°C, followed by exothermic decomposition events .
Biological and Functional Applications
Antimicrobial Activity
Hydrazones with analogous structures demonstrate moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 8–64 µg/mL . The pyrimidinyl moiety may enhance membrane permeability, disrupting microbial lipid bilayers.
Catalytic and Material Science Applications
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Coordination Chemistry: The compound may act as a polydentate ligand, binding transition metals through the azomethine nitrogen, phenolic oxygen, and pyrimidinyl keto group.
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Fluorescence Properties: Conjugated π-systems in similar hydrazones emit in the 400–500 nm range, suggesting utility in organic LEDs or sensors .
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